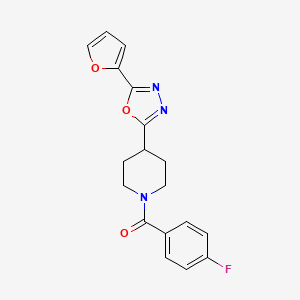

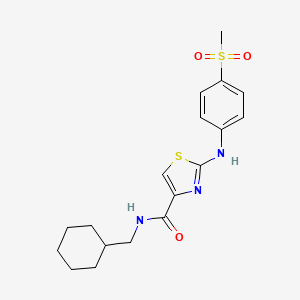

![molecular formula C15H10BrClN2OS B2385371 (E)-4-溴-N-(4-氯-3-甲基苯并[d]噻唑-2(3H)-亚基)苯甲酰胺 CAS No. 865543-83-5](/img/structure/B2385371.png)

(E)-4-溴-N-(4-氯-3-甲基苯并[d]噻唑-2(3H)-亚基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a derivative of benzothiazole . Benzothiazole derivatives have been found to have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis . For example, one of the derivatives, N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl) ethylamino] benzamide, has a yield of 93%; m.p. 210–214 °C; FT-IR (KBr, ν max cm −1): 1270 (C–S); 1652 (C=N); 1670 (amide C=O); 3135–3165 (–NH) .作用机制

Target of Action

Similar compounds have been reported to inhibitphosphodiesterase enzymes (PDEs) . PDEs play a crucial role in cellular signaling by breaking down cyclic nucleotides like cAMP and cGMP, which are involved in a variety of physiological processes.

Mode of Action

Compounds with similar structures have been reported to inhibit their targets throughcompetitive inhibition . This means that the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

Pharmacokinetics

For instance, if a compound is soluble in ethanol, it may be well-absorbed in the gastrointestinal tract and distributed throughout the body .

实验室实验的优点和局限性

One of the main advantages of using (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in lab experiments is its potency as a protein-protein interaction inhibitor. This makes it a valuable tool for researchers looking to study these interactions in a range of different cellular contexts. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its usefulness in some experiments.

未来方向

There are a range of future directions that could be explored in the study of (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide. One potential area of research is the development of more potent and selective inhibitors of specific protein-protein interactions. Another area of interest is the use of this compound in the development of new therapeutics for a range of diseases, including cancer and neurodegenerative disorders. Finally, there is also potential for the development of new imaging techniques that utilize (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide as a fluorescent probe to visualize protein-protein interactions in real time.

合成方法

The synthesis of (E)-4-bromo-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves the reaction of 4-chloro-3-methylbenzo[d]thiazol-2-amine with 4-bromo-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using standard techniques such as column chromatography.

科学研究应用

抗菌活性

该化合物的合成衍生物已被评估其对细菌(革兰氏阳性和革兰氏阴性)和真菌物种的体外抗菌活性。 值得注意的是,d1、d2和d3等化合物表现出有希望的抗菌效果 。了解这些衍生物抑制微生物生长的机制可能会导致新的治疗策略。

抗癌潜力

癌症仍然是全球重要的健康挑战。该化合物被测试其对雌激素受体阳性人乳腺腺癌细胞(MCF7)的抗癌活性。发现化合物d6和d7对乳腺癌细胞特别有效。 需要进一步研究它们的行动方式以及它们作为药物设计的先导化合物的潜力 。

分子对接研究

采用计算方法,如分子对接,来研究活性化合物与特定受体的结合模式。化合物d1、d2、d3、d6和d7在所选蛋白质结构(PDB ID:1JIJ、4WMZ和3ERT)的结合口袋内显示出良好的对接评分。 这些发现表明它们适合作为理性药物设计的起点 。

光物理性质

在相关研究中,化合物(E)-3-庚基-2-(4-硫代吗啉基苯乙烯基)苯并[d]噻唑-3-鎓碘化物的光物理性质得到了研究。 与极性溶剂相比,该染料的激发态在非极性溶剂中表现出增强的稳定性 。这些见解对于设计高效的光子材料很有价值。

喹啉衍生物的一锅合成

开发了一种新颖且环保的方案,用于合成3-((苯并[d]噻唑-2-基氨基)(苯基)甲基)-4-羟基-1-甲基喹啉-2(1H)-酮衍生物。 这种一锅式C–C和C–N键形成策略避免了使用金属催化剂,并为喹啉类化合物提供了一条直接的途径 。这些衍生物可能在药物化学中具有多种应用。

噻吩衍生物

虽然与所讨论的化合物没有直接关系,但值得注意的是,噻吩衍生物表现出多种治疗特性,包括抗菌、镇痛、抗炎、降压和抗肿瘤活性。 这些化合物也用于材料科学和腐蚀抑制 。虽然不具体针对我们的化合物,但这更广泛的背景突出了苯并噻唑和噻吩等杂环结构的潜力。

属性

IUPAC Name |

4-bromo-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2OS/c1-19-13-11(17)3-2-4-12(13)21-15(19)18-14(20)9-5-7-10(16)8-6-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGUBZLBYJLMFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

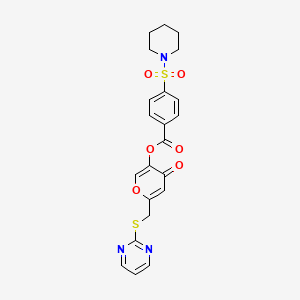

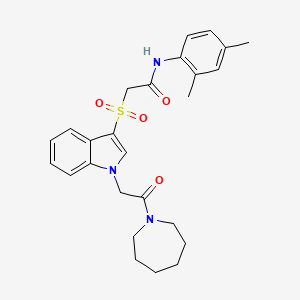

![3-Chloro-2-[(3-phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2385288.png)

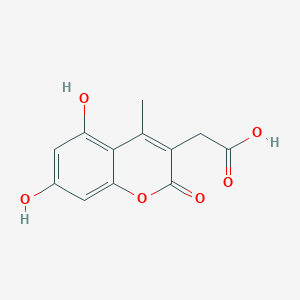

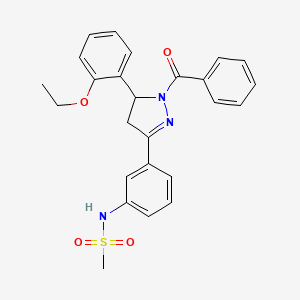

![Tert-butyl 2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2385294.png)

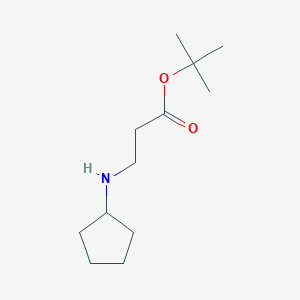

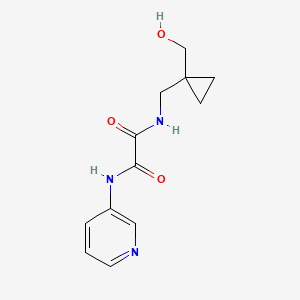

![N-[(1-Aminocycloheptyl)methyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2385297.png)

![N-[(4-fluorophenyl)methyl]-3-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2385300.png)

![7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B2385302.png)

![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)